Edrophonium
Overview
Description
Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor. It is primarily used in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. This compound works by preventing the breakdown of acetylcholine, a neurotransmitter, thereby enhancing neuromuscular transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edrophonium can be synthesized through the alkylation of 3-hydroxy-N,N-dimethylaniline with ethyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products:
Oxidation: Quinone derivatives.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Edrophonium has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving neurotransmission and neuromuscular junctions.
Medicine: Primarily used in the diagnosis of myasthenia gravis and as a reversal agent for non-depolarizing muscle relaxants during surgeries
Industry: Utilized in the production of diagnostic kits and as a standard in pharmacological assays.
Mechanism of Action
Edrophonium exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine enhance neuromuscular transmission, thereby improving muscle strength in conditions like myasthenia gravis . This compound binds to the serine-103 allosteric site of acetylcholinesterase, which is distinct from the active site targeted by other inhibitors such as pyridostigmine and neostigmine .
Comparison with Similar Compounds
Pyridostigmine: Another acetylcholinesterase inhibitor used for long-term management of myasthenia gravis.
Neostigmine: Used for similar purposes as edrophonium but has a longer duration of action.
Comparison:
Duration of Action: this compound has a rapid onset and short duration of action, making it suitable for diagnostic purposes.
Binding Sites: this compound binds to an allosteric site on acetylcholinesterase, whereas pyridostigmine and neostigmine bind to the active site.
This compound’s unique binding site and rapid action make it particularly useful for diagnostic applications, distinguishing it from other acetylcholinesterase inhibitors.
Properties
Key on ui mechanism of action |
Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |
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CAS No. |
312-48-1 |
Molecular Formula |
C10H16NO+ |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium |
InChI |
InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |
InChI Key |
VWLHWLSRQJQWRG-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O |
Appearance |
Solid powder |
melting_point |
162-163 |
Key on ui other cas no. |
312-48-1 116-38-1 |
physical_description |
Liquid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |
shelf_life |
>2 years if stored properly |
solubility |
Appreciable as liquid hydrochloride salt 4.86e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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